N-Acetyl-3-hydroxyprocainamide

Übersicht

Beschreibung

N-Acetyl-3-hydroxyprocainamide is a metabolite of procainamide, a medication used to treat life-threatening ventricular arrhythmias . It is formed through the acetylation of procainamide .

Synthesis Analysis

The synthesis of N-Acetyl-3-hydroxyprocainamide involves the oxidation of procainamide to 3-hydroxyprocainamide, which precedes acetylation . Trace amounts of N-Acetyl-3-hydroxyprocainamide may be excreted in the urine as free and conjugated p-aminobenzoic acid, 30 to 60 percent as unchanged PA, and 6 to 52 percent as the NAPA derivative .Molecular Structure Analysis

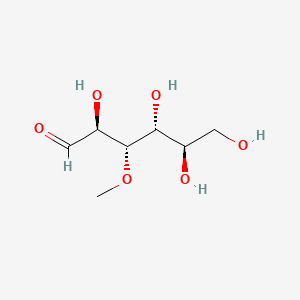

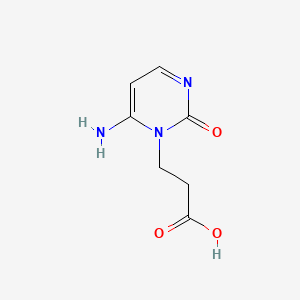

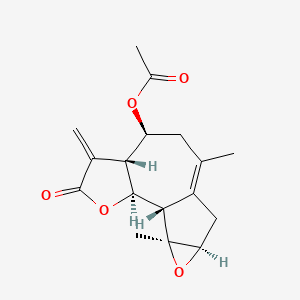

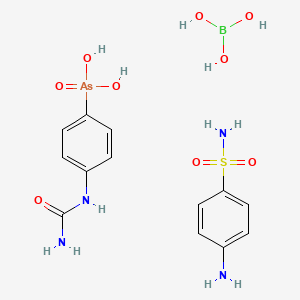

The molecular structure of N-Acetyl-3-hydroxyprocainamide is represented by the chemical formula C15H23N3O3 . The InChI key is REELIONXYPAEGO-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involved in the formation of N-Acetyl-3-hydroxyprocainamide include the oxidation of procainamide to 3-hydroxyprocainamide, which is then acetylated . The phenol metabolite, N-Acetyl-3-hydroxyprocainamide, is not formed in significant quantities from N-acetylprocainamide .Physical And Chemical Properties Analysis

N-Acetyl-3-hydroxyprocainamide has an average weight of 293.3614 and a mono-isotopic weight of 293.173941617 . It has a chemical formula of C15H23N3O3 .Wissenschaftliche Forschungsanwendungen

Metabolism Studies

- N-Acetyl-3-hydroxyprocainamide is significant in studies exploring the metabolism of procainamide. It has been identified as a metabolite of procainamide, which is formed through processes involving hydroxylamine or arene oxide intermediates. This metabolite's formation is pivotal in understanding the metabolism and toxicity of procainamide (Uetrecht et al., 1981).

Dermatological Research

- Although not directly involving N-Acetyl-3-hydroxyprocainamide, related compounds like N-acetyl-l-hydroxyproline have been studied for their impact on skin-barrier functions. This research might provide insights into similar roles N-Acetyl-3-hydroxyprocainamide could play in dermatological applications (Hashizume et al., 2013).

Pharmacokinetic Properties

- Acecainide, closely related to N-acetylprocainamide, has been reviewed for its pharmacodynamic and pharmacokinetic properties. Understanding the behavior of such related compounds can shed light on the pharmacokinetics of N-Acetyl-3-hydroxyprocainamide (Harron & Brogden, 1990).

Immunological Studies

- The immunogenicity of procainamide and its metabolites, including N-Acetyl-3-hydroxyprocainamide, has been explored. These studies are crucial in understanding the immunological reactions and potential toxicity associated with procainamide, which could also be relevant to N-Acetyl-3-hydroxyprocainamide (Kubicka-Muranyi et al., 1993).

Biochemical Enzymatic Activity

- Research on acetyl transfer in arylamine metabolism, involving compounds similar to N-Acetyl-3-hydroxyprocainamide, helps in understanding the biochemical pathways and enzymatic activities related to this compound's metabolism and potential physiological effects (Booth, 1966).

Toxicological Analysis

- Studies on acrylamide metabolism, which involve the formation of N-acetyl compounds similar to N-Acetyl-3-hydroxyprocainamide, provide insights into the toxicological aspects and human metabolism of such compounds (Fennell et al., 2005).

Role in Cytochrome P450 Isozyme Activity

- The role of CYP2D6 in the N-hydroxylation of procainamide, which is related to the formation of N-Acetyl-3-hydroxyprocainamide, has been a subject of research. This is important for understanding the enzymatic pathways involved in the metabolism of procainamide and its related compounds (Lessard et al., 1997).

Analytical Techniques

- Development of high-performance liquid chromatography techniques for procainamide and N-acetylprocainamide demonstrates the analytical methods used for quantifying such compounds in biological samples, which is essential for pharmacokinetic and toxicological studies (Raphanaud et al., 1986).

Safety And Hazards

Procainamide, the parent drug of N-Acetyl-3-hydroxyprocainamide, has several side effects including ventricular dysrhythmia, bradycardia, hypotension, and shock. It may also lead to drug fever and other allergic responses. There is a chance that drug-induced lupus erythematosus occurs, which at the same time leads to arthralgia, myalgia, and pleurisy .

Zukünftige Richtungen

The metabolism of procainamide to N-Acetyl-3-hydroxyprocainamide is a significant area of study. As N-acetylation of procainamide decreases both its toxicity and the formation of the oxidative phenol metabolite, future research could explore the relationship between the formation of the phenol metabolite and the toxicity of procainamide .

Eigenschaften

IUPAC Name |

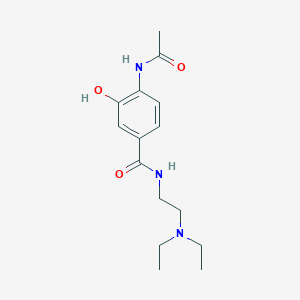

4-acetamido-N-[2-(diethylamino)ethyl]-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-4-18(5-2)9-8-16-15(21)12-6-7-13(14(20)10-12)17-11(3)19/h6-7,10,20H,4-5,8-9H2,1-3H3,(H,16,21)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REELIONXYPAEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401000235 | |

| Record name | N-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(1-hydroxyethylidene)amino]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-3-hydroxyprocainamide | |

CAS RN |

79048-58-1 | |

| Record name | N-Acetyl-3-hydroxyprocainamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079048581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(1-hydroxyethylidene)amino]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.